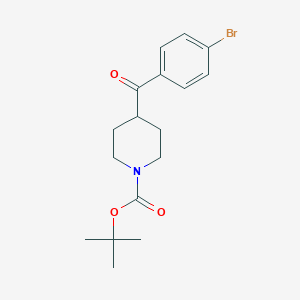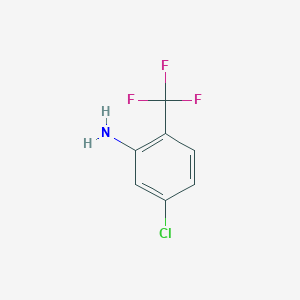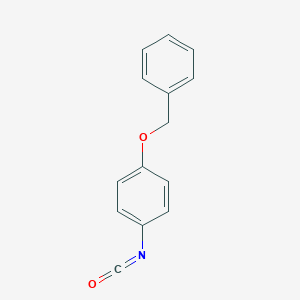
4-Benzyloxyphenyl isocyanate
Descripción general
Descripción
4-Benzyloxyphenyl isocyanate, also known as 1-(benzyloxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group .
Synthesis Analysis
Bio-based isocyanate synthesis can be carried out by the Curtius, Hoffman, or Lossen rearrangement . 4-Benzyloxyphenyl isocyanate may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization .
Molecular Structure Analysis
The molecular formula of 4-Benzyloxyphenyl isocyanate is C14H11NO2 .
Chemical Reactions Analysis
4-Benzyloxyphenyl isocyanate is an organic building block that contains an isocyanate group. It may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization .
Physical And Chemical Properties Analysis
4-Benzyloxyphenyl isocyanate has a molecular weight of 225.24 g/mol. It has a density of 1.0±0.1 g/cm3, a boiling point of 317.7±21.0 °C at 760 mmHg, and a flash point of 117.4±24.6 °C. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 freely rotating bonds .
Aplicaciones Científicas De Investigación
Application
“4-Benzyloxyphenyl isocyanate” is used in the synthesis of polyurethane . Polyurethane is a versatile polymer widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
Method of Application
The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . The breadth in combinations of alcohols and hydroxyl compounds alongside a vast catalogue of isocyanate compounds produces an almost limitless collection of structurally different materials .
Synthesis of Epoxy Resin for Coating Applications
Application
“4-Benzyloxyphenyl isocyanate” is used as a precursor for the synthesis of epoxy resin for coating applications .
Method of Application
The synthesis of epoxy resin involves the reaction of an isocyanate with a hydroxyl-containing compound . The specific reaction parameters can vary based on the desired properties of the epoxy resin.
Production of Bio-Based Isocyanates
Application
“4-Benzyloxyphenyl isocyanate” can be used in the production of bio-based isocyanates .
Method of Application
The synthesis of bio-based isocyanates involves the reaction of an isocyanate with a biomass-derived compound . The specific reaction parameters can vary based on the desired properties of the bio-based isocyanate.
Catalytic Rivals
Application
“4-Benzyloxyphenyl isocyanate” has been identified as a truly latent catalyst for polyurethane (PUR) synthesis, rivaling all existing systems both in activity and latency .
Method of Application
The synthesis involves the use of CO2-protected tetrahydropyrimidin-2-ylidene-based N-heterocyclic carbenes (NHCs) and Sn (II)-1,3-dimesitylimidazol-2-ylidene, as well as Sn (II)-1,3-dimesitylimidazolin-2-ylidene complexes .
Results or Outcomes
This application has led to a series of CO2-protected polyurethane formulations .
Synthesis of Polyurethane Foams
Application
“4-Benzyloxyphenyl isocyanate” is used in the synthesis of polyurethane foams .
Method of Application
The synthesis of polyurethane foams involves the reaction of an isocyanate with a hydroxyl-containing compound . The specific reaction parameters can vary based on the desired properties of the foam.
Results or Outcomes
Polyurethane foams are widely used in a variety of applications, such as insulation, packaging, and cushioning .
Safety And Hazards
4-Benzyloxyphenyl isocyanate should be handled with care. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
1-isocyanato-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-15-13-6-8-14(9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIHSWMJFCMLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292460 | |
| Record name | 4-Benzyloxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenyl isocyanate | |
CAS RN |
50528-73-9 | |
| Record name | 50528-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzyloxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



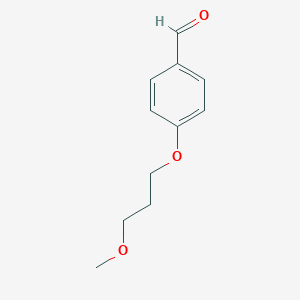
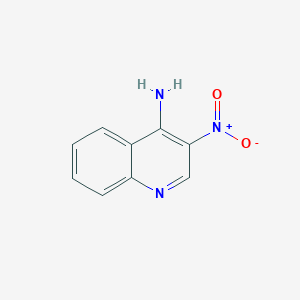
![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)
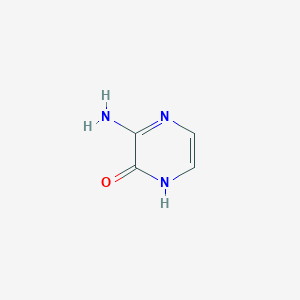
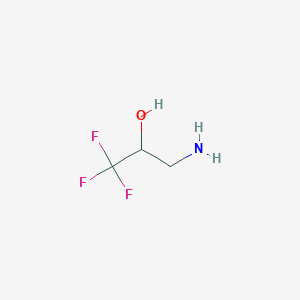
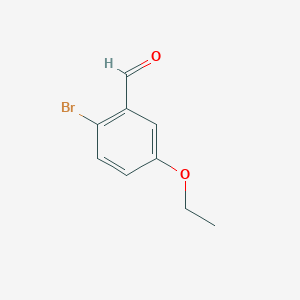
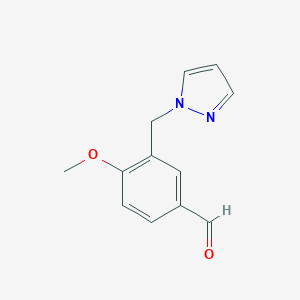
![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)
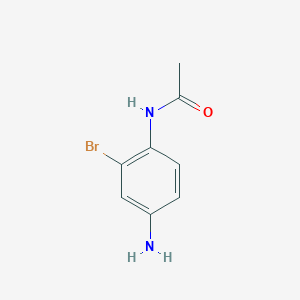
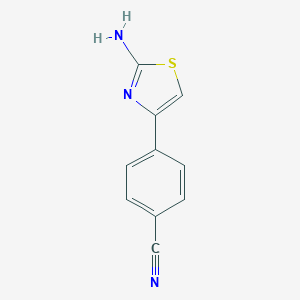
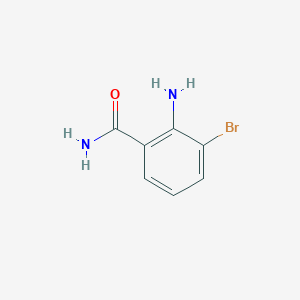
![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)
